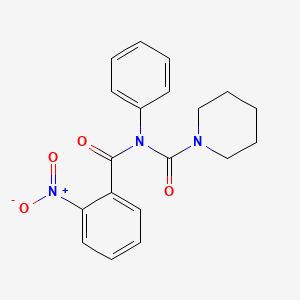
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a chemical compound belonging to the tetrahydroisoquinoline family. This family of compounds is known for its diverse biological activities and is found in various natural products and synthetic derivatives.
Mechanism of Action
Target of Action
The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (1MeTIQ) is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors . Dopamine receptors play a crucial role in regulating various brain functions, including mood, reward, and motor control.
Mode of Action
1MeTIQ inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine . It also reduces the production of free radicals and shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . Furthermore, 1MeTIQ inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities .
Biochemical Pathways
The compound affects the dopamine metabolic pathway by inhibiting the formation of DOPAC and shifting the catabolism of dopamine toward COMT-dependent O-methylation . This results in increased levels of dopamine in the brain . The inhibition of MAO-A and B enzymes also contributes to the increase in monoamine neurotransmitter levels .
Pharmacokinetics
It is known that following systemic administration in rats, 1metiq produces effects similar to imipramine , suggesting it has good bioavailability.
Result of Action
The molecular and cellular effects of 1MeTIQ’s action include increased levels of dopamine and other monoamine neurotransmitters in the brain . This leads to neuroprotective effects and the ability to antagonize the behavioral syndrome produced by neurotoxins . It also exhibits antidepressant-like effects .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of 1MeTIQ are not detailed in the search results, it is known that endogenous substances like 1MeTIQ can have their effects modulated by various factors, including the physiological state of the organism, presence of other substances, and environmental stressors
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
Cellular Effects
This compound has been found to have significant neuroprotective activity . It can interact with agonistic conformation of dopamine (DA) receptors . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. It has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . It also has free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Temporal Effects in Laboratory Settings
It has been reported that this compound demonstrates significant neuroprotective activity .
Dosage Effects in Animal Models
In animal models, this compound has been found to produce an antidepressant-like effect similar to the effect of imipramine
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
Preparation Methods
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to produce the tetrahydroisoquinoline structure . Industrial production methods may involve the use of reducing agents like sodium borohydride or catalytic hydrogenation to achieve the desired product .
Chemical Reactions Analysis
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the C(1) position, using multicomponent reactions.
Common reagents and conditions used in these reactions include dehydrating agents like phosphorus oxychloride and zinc chloride for cyclization reactions . Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various alkaloids and bioactive molecules.
Biology: The compound has shown potential in neuroprotection and neurodegenerative disease research.
Medicine: It has been studied for its antidepressant-like effects and potential use in treating depression.
Industry: The compound’s derivatives are used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antiaddictive properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, found in various natural products.
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride: Another derivative with similar structural properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-5,10,12H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUNNVFNAJVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212958-77-5 | |
| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B3015168.png)
![2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide](/img/structure/B3015173.png)
![1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B3015174.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B3015175.png)
![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)


